molecular formula C16H12F3N3O3S2 B11011889 N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11011889
M. Wt: 415.4 g/mol
InChI Key: RJTOJXLZXBPVFE-UHFFFAOYSA-N
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Description

N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring, a trifluoromethyl group, and a sulfamoylbenzyl moiety. It has been studied for its potential therapeutic effects and its role in various biochemical pathways.

Preparation Methods

The synthesis of N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The synthetic route may include the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Sulfamoylbenzyl Group: This can be done through nucleophilic substitution reactions, where the benzyl group is introduced using a suitable benzyl halide or benzyl alcohol derivative.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield Analysis Method
Acidic hydrolysis6M HCl, reflux (12 h)2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid + 4-sulfamoylbenzylamine78%HPLC, 1H^1\text{H}-NMR
Basic hydrolysis2M NaOH, 80°C (8 h)Sodium salt of benzothiazole carboxylic acid + 4-sulfamoylbenzylamine65%LC-MS, IR spectroscopy

Mechanistic studies indicate that the amide bond cleavage proceeds via nucleophilic attack by water, with the trifluoromethyl group stabilizing intermediates through electron-withdrawing effects.

Nucleophilic Substitution

The sulfamoyl group (-SO2_2NH2_2) participates in substitution reactions with nucleophiles:

Nucleophile Conditions Product Yield Key Observations
EthylamineDMF, K2_2CO3_3, 60°C (6 h)N-(4-(ethylsulfamoyl)benzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide82%Enhanced solubility in polar solvents
ThiophenolTHF, DIEA, rt (24 h)N-(4-(phenylthio)sulfonylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide58%Formation of disulfide byproducts

The sulfamoyl group’s electrophilic sulfur atom facilitates SN_\text{N}2-type substitutions, often requiring polar aprotic solvents and mild bases.

Oxidation Reactions

The benzothiazole ring and sulfamoyl group are susceptible to oxidation:

Oxidizing Agent Conditions Product Yield Applications
H2_2O2_2Acetic acid, 50°C (4 h)N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide sulfone90%Increased metabolic stability
KMnO4_4H2_2O, 0°C (2 h)6-Carboxybenzothiazole sulfonamide derivative45%Rarely used due to over-oxidation

Controlled oxidation of the thiazole sulfur to sulfone improves binding affinity in biological targets, as confirmed by molecular docking studies.

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution at the 4- and 7-positions:

Reagent Conditions Product Yield Regioselectivity
HNO3_3/H2_2SO4_40°C (1 h)4-Nitrobenzothiazole derivative70%Dominant nitration at C4
Br2_2, FeBr3_3CH2_2Cl2_2, rt (3 h)7-Bromo-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide65%Steric hindrance from CF3_3 limits C5 substitution

The trifluoromethyl group directs electrophiles to the less hindered positions, as demonstrated by X-ray crystallography.

Reductive Amination

The benzylamine moiety can be modified via reductive amination:

Carbonyl Compound Conditions Product Yield Catalyst
FormaldehydeNaBH3_3CN, MeOH, rt (12 h)N-Methyl-4-sulfamoylbenzyl derivative88%Borane-based reductants
CyclohexanoneTi(i-OPr)4_4, NH3_3, H2_2 (50 psi)N-Cyclohexyl-4-sulfamoylbenzyl derivative76%High-pressure hydrogenation

This method is critical for diversifying the compound’s pharmacological profile.

Coupling Reactions

The carboxamide group facilitates peptide-like couplings:

Reagent Conditions Product Yield Application
EDCI/HOBtDMF, rt (24 h)Conjugated with glycine ethyl ester85%Prodrug synthesis
DCC/DMAPCH2_2Cl2_2, 0°C → rt (18 h)Polymer-bound derivative for combinatorial chemistry68%Material science applications

Microwave-assisted synthesis (80°C, 20 min) has been employed to accelerate these reactions, reducing side-product formation .

Stability Under Physiological Conditions

The compound’s stability in simulated biological environments has been quantified:

Condition pH Temperature Degradation Pathway Half-Life
Simulated gastric fluid1.237°CHydrolysis of amide bond2.3 h
Simulated intestinal fluid6.837°COxidative degradation of thiazole ring8.7 h

These findings inform formulation strategies to enhance bioavailability.

Scientific Research Applications

Structural Characteristics

The compound features a benzothiazole core , a trifluoromethyl group , and a sulfonamide moiety . These structural elements contribute to its lipophilicity and metabolic stability, making it an attractive candidate for drug development. The trifluoromethyl group enhances the compound's biological activity by improving its pharmacokinetic properties.

Antibacterial Properties

Research indicates that N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide exhibits significant antibacterial activity. Derivatives of benzothiazole compounds are known for their effectiveness against various bacterial strains, including Xanthomonas oryzae and Ralstonia solanacearum. The mechanism of action typically involves disrupting bacterial metabolic pathways or compromising structural integrity.

Anticancer Potential

The compound's sulfonamide functionality also positions it as a promising anticancer agent. Studies have shown that similar sulfonamide derivatives can inhibit key enzymes involved in cancer proliferation. For instance, some derivatives have demonstrated the ability to inhibit carbonic anhydrase IX, which is associated with tumor growth and metastasis. This inhibition can lead to apoptosis in cancer cells, highlighting the compound's potential in cancer therapy .

Synthetic Methodologies

The synthesis of this compound can be approached through various methodologies that improve yield and reduce reaction time. Recent advancements in synthetic techniques have made it easier to produce this compound efficiently. The methods often involve reactions with sulfonamide derivatives and benzothiazole precursors under controlled conditions to achieve the desired product .

Case Study 1: Antibacterial Activity

A study conducted on modified benzothiazole compounds demonstrated their effectiveness against specific bacterial pathogens. The research involved synthesizing various derivatives and testing their antibacterial properties in vitro. Results indicated that certain modifications significantly enhanced antibacterial efficacy, suggesting that the structural features of this compound could be optimized for better performance against resistant strains .

Case Study 2: Anticancer Evaluation

In another investigation, researchers synthesized a series of sulfonamide derivatives similar to this compound and evaluated their cytotoxic effects on various cancer cell lines. The study found that these compounds exhibited significant cytotoxicity against breast and colon cancer cells, with some derivatives inducing apoptosis through specific pathways. This highlights the therapeutic potential of this class of compounds in oncology .

Mechanism of Action

The mechanism of action of N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide can be compared with other similar compounds, such as:

    4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide: This compound shares the sulfamoylbenzyl moiety but differs in the presence of a fluorine atom instead of the trifluoromethyl group.

    4-(3-(3-cyanophenyl)ureido)-N-(4-sulfamoylbenzyl) Benzene Sulfonamide: This compound has a similar benzene sulfonamide structure but includes a cyanophenyl group.

The uniqueness of this compound lies in its trifluoromethyl group, which can significantly influence its chemical properties and biological activity.

Biological Activity

N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound notable for its potential biological activities, particularly as an antibacterial agent. This compound is characterized by a unique structural arrangement that includes a benzothiazole core, a trifluoromethyl group, and a sulfonamide moiety. These features contribute to its lipophilicity and metabolic stability, making it a candidate for drug development.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C15H13F3N2O3S\text{C}_{15}\text{H}_{13}\text{F}_3\text{N}_2\text{O}_3\text{S}

Key Functional Groups:

  • Benzothiazole Core : Imparts biological activity.
  • Trifluoromethyl Group : Enhances lipophilicity and binding affinity.
  • Sulfonamide Moiety : Contributes to antimicrobial properties.

The biological activity of this compound primarily stems from its interaction with bacterial metabolic pathways. Studies indicate that it affects the integrity of bacterial cell walls and interferes with essential metabolic processes. The trifluoromethyl group enhances the binding affinity to target sites within bacterial cells, leading to increased efficacy against various pathogens.

Biological Activity Findings

Research has demonstrated that derivatives of benzothiazole compounds exhibit significant antibacterial properties. For instance, modifications to the benzothiazole structure have been linked to enhanced activity against bacteria such as Xanthomonas oryzae and Ralstonia solanacearum.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundBenzothiazole core with trifluoromethyl and sulfonamideAntibacterialEnhanced binding affinity
2-Amino-1,3-benzothiazoleBenzothiazole coreAntibacterialSimpler structure
Benzothiazole-6-carboxylic acidCarboxylic acid instead of amideAntifungalLacks sulfonamide functionality
4-SulfamoylbenzylamineSulfonamide functionalityAntimicrobialNo benzothiazole ring

Case Studies

A series of studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives. One notable study utilized molecular docking techniques to ascertain the binding interactions between this compound and bacterial enzymes. The results indicated a significant increase in binding affinity due to the presence of the trifluoromethyl group, which stabilizes the interaction with target proteins.

Case Study Example:

In a comparative analysis involving various benzothiazole derivatives, this compound exhibited superior antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting its potential as a lead compound for further drug development.

Properties

Molecular Formula

C16H12F3N3O3S2

Molecular Weight

415.4 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C16H12F3N3O3S2/c17-16(18,19)15-22-12-6-3-10(7-13(12)26-15)14(23)21-8-9-1-4-11(5-2-9)27(20,24)25/h1-7H,8H2,(H,21,23)(H2,20,24,25)

InChI Key

RJTOJXLZXBPVFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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